1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
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Overview
Description
1-[[2-(3-bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea is a member of acetamides.
Scientific Research Applications
Metabolism and Identification of Metabolites
- 1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea and similar compounds undergo complex metabolic processes. A study by Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, revealing intricate metabolic pathways, which could be relevant to understanding the metabolism of 1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea (Kanamori et al., 2002).
Corrosion Inhibition
- Phenylthiourea derivatives, closely related to the compound , have been studied for their role as corrosion inhibitors. Fouda and Hussein (2012) investigated various phenylthiourea derivatives, including 1-(4-bromophenyl)-3-phenylthiourea, for their effectiveness in inhibiting carbon steel corrosion in acidic solutions (Fouda & Hussein, 2012).
Antibacterial Activities
- Antipyrine derivatives, structurally similar to the compound of interest, have been synthesized and evaluated for their antibacterial activities. A study by Zhang (2011) found that certain antipyrine derivatives exhibit strong antibacterial properties, suggesting potential applications of similar compounds in antibacterial research (Zhang, 2011).
Cancer Research and Drug Resistance
- In the context of cancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, which share a similar molecular structure, have been studied. Das et al. (2009) explored these derivatives for their potential in overcoming drug resistance in cancer cells, indicating possible applications for related compounds in cancer treatment (Das et al., 2009).
properties
CAS RN |
328013-78-1 |
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Molecular Formula |
C16H16BrN3O2S |
Molecular Weight |
394.3g/mol |
IUPAC Name |
1-[[2-(3-bromo-4-methoxyphenyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-14-8-7-11(9-13(14)17)10-15(21)19-20-16(23)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) |
InChI Key |
SLVZCCAZHUWUNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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